molecular formula C9H16O B1346818 Cyclooctanecarbaldehyde CAS No. 6688-11-5

Cyclooctanecarbaldehyde

Cat. No.: B1346818
CAS No.: 6688-11-5
M. Wt: 140.22 g/mol
InChI Key: IGGUWVNICWZJQU-UHFFFAOYSA-N
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Description

Cyclooctanecarbaldehyde is an organic compound with the molecular formula C₉H₁₆O. It is a cyclic aldehyde, characterized by an eight-membered carbon ring with an aldehyde functional group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Biochemical Analysis

Biochemical Properties

Cyclooctanecarbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit the production of nucleic acids, proteins, and lipids in cancer cells, leading to cell death . This inhibition is primarily due to its interaction with specific enzymes involved in these biosynthetic pathways. Additionally, this compound has been shown to have κ-opioid receptor agonist properties, which can influence various biochemical processes .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce cytotoxicity by inhibiting the synthesis of essential biomolecules . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt normal cell signaling, leading to altered gene expression and metabolic imbalances . These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes, inhibiting their activity and thereby disrupting normal cellular functions . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of enzyme activity and changes in gene expression contribute to the overall biochemical and cellular effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing severe toxicity. Understanding the dosage-dependent effects of this compound is essential for optimizing its use in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter metabolite levels in cells . The specific metabolic pathways and enzymes involved in the metabolism of this compound are crucial for understanding its overall biochemical effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific tissues and cellular compartments can significantly impact its therapeutic efficacy and toxicity .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The precise localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctanecarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclooctanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the ozonolysis of cyclooctene, followed by reductive workup to yield the aldehyde.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of cyclooctanone, followed by controlled oxidation. This method ensures high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Cyclooctanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to cyclooctanecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to cyclooctanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde can participate in nucleophilic addition reactions, forming products like imines or acetals when reacted with amines or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, and other nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Cyclooctanecarboxylic acid.

    Reduction: Cyclooctanol.

    Substitution: Imines, acetals, and other derivatives.

Scientific Research Applications

Cyclooctanecarbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: The compound has been studied for its potential cytotoxic effects on cancer cells, making it a candidate for anticancer research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: this compound is used in the production of polymers, such as cyclooctyne-1,4-diol, and in the synthesis of acyl halides.

Comparison with Similar Compounds

  • Cyclohexanecarbaldehyde
  • Cyclopentanecarbaldehyde
  • Cyclooctanone (precursor)
  • Cyclooctanol (reduction product)

Cyclooctanecarbaldehyde’s unique structure and reactivity make it a compound of significant interest in various fields of research and industry. Its applications range from chemical synthesis to potential therapeutic uses, highlighting its versatility and importance.

Properties

IUPAC Name

cyclooctanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGUWVNICWZJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30217028
Record name Cyclooctanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6688-11-5
Record name Cyclooctanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6688-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclooctanecarbaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclooctanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclooctanecarbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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